![molecular formula C13H12O B14212647 [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene CAS No. 825628-23-7](/img/structure/B14212647.png)
[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene: is an organic compound characterized by its unique structure, which includes an ethenyloxy group, a pent-4-en-1-yn-1-yl chain, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of a benzene derivative with a pent-4-en-1-yn-1-yl halide under palladium-catalyzed conditions. The ethenyloxy group can be introduced through a subsequent etherification reaction using an appropriate alkene and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne and alkene groups into alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nitric acid, bromine, sulfuric acid as a catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene serves as a versatile building block for the construction of more complex molecules
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: In medicinal research, this compound derivatives are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: In the materials science industry, this compound is being studied for its potential use in the development of new polymers and advanced materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyloxy and pent-4-en-1-yn-1-yl groups can participate in various chemical interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
[3-(Methoxy)pent-4-en-1-yn-1-yl]benzene: Similar structure but with a methoxy group instead of an ethenyloxy group.
[3-(Ethenyloxy)but-3-en-1-yn-1-yl]benzene: Similar structure but with a but-3-en-1-yn-1-yl chain instead of a pent-4-en-1-yn-1-yl chain.
Uniqueness: [3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Eigenschaften
CAS-Nummer |
825628-23-7 |
|---|---|
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
3-ethenoxypent-4-en-1-ynylbenzene |
InChI |
InChI=1S/C13H12O/c1-3-13(14-4-2)11-10-12-8-6-5-7-9-12/h3-9,13H,1-2H2 |
InChI-Schlüssel |
CKTFYDDKWFRRMT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C#CC1=CC=CC=C1)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


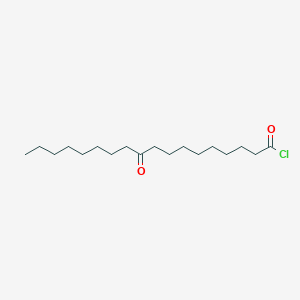

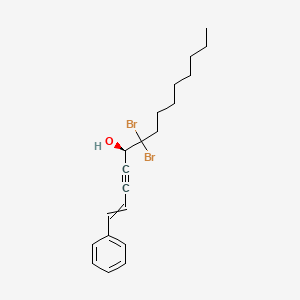
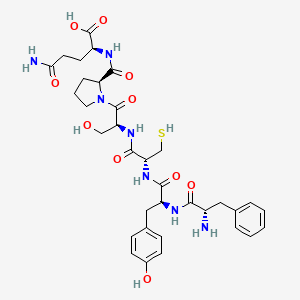
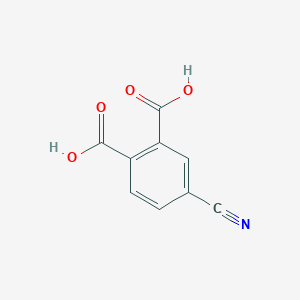
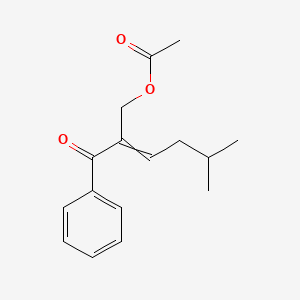
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
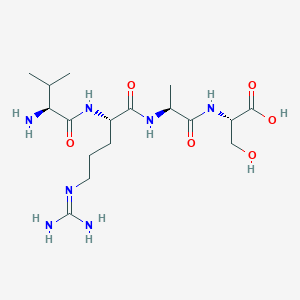
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
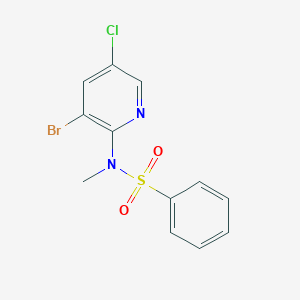
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
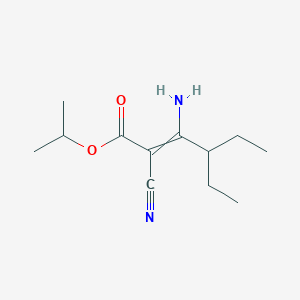
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
